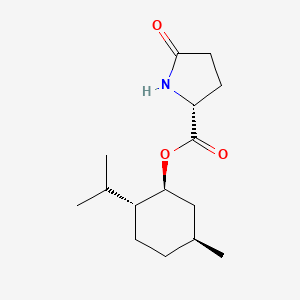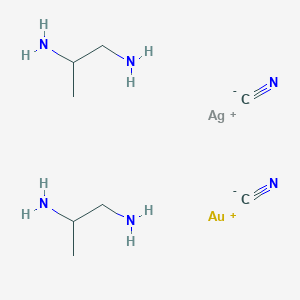
3-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-5-phenyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-5-phenyl-, ethyl ester is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a dimethylamino group, a methyl group, a phenyl group, and an ethyl ester functional group
準備方法
The synthesis of 3-pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-5-phenyl-, ethyl ester can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid and a primary amine in anhydrous acetic acid can yield the desired pyrazole ester . Another approach involves the use of hydrazine hydrate for cyclization of chalcones, followed by esterification to introduce the ethyl ester group . Industrial production methods typically involve optimization of these synthetic routes to achieve higher yields and purity.
化学反応の分析
3-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-5-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Esterification and Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can participate in esterification reactions to form different esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
3-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-5-phenyl-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility in chemical reactions makes it useful in various industrial applications.
作用機序
The mechanism of action of 3-pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-5-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
3-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-5-phenyl-, ethyl ester can be compared with other similar compounds, such as:
3-Aminopyrazole-4-carboxylic acid: This compound lacks the dimethylamino and ethyl ester groups, resulting in different chemical properties and reactivity.
1-Methyl-3-phenylpyrazole-4-carboxylic acid:
4-Dimethylamino-1-methyl-5-phenylpyrazole: This compound lacks the carboxylic acid and ester functional groups, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that are not present in the similar compounds listed above.
特性
| 91857-69-1 | |
分子式 |
C15H19N3O2 |
分子量 |
273.33 g/mol |
IUPAC名 |
ethyl 4-(dimethylamino)-1-methyl-5-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H19N3O2/c1-5-20-15(19)12-14(17(2)3)13(18(4)16-12)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3 |
InChIキー |
OCSRUQKLZCMWIJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C(=C1N(C)C)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




